molecular formula C13H16N4O7 B1439980 6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose CAS No. 98897-09-7

6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose

Cat. No.: B1439980
CAS No.: 98897-09-7
M. Wt: 340.29 g/mol
InChI Key: AMENESIYYZEZKA-TWEVDUBQSA-N
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Description

6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose is a complex organic compound characterized by the presence of an azido group, a hydroxybenzamido group, and a deoxy-D-glucopyranose moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose typically involves multiple steps, starting with the protection of the hydroxyl groups on the glucopyranose ringThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzamido group can be oxidized to form corresponding quinones.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the azido group.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamido-glucopyranose derivatives.

Scientific Research Applications

6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug candidate or a diagnostic tool.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies. The hydroxybenzamido group can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose is unique due to its specific combination of functional groups and the deoxy-D-glucopyranose backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-azido-2-hydroxy-N-[[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O7/c14-17-16-5-1-2-6(7(18)3-5)12(22)15-4-8-9(19)10(20)11(21)13(23)24-8/h1-3,8-11,13,18-21,23H,4H2,(H,15,22)/t8-,9-,10+,11-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMENESIYYZEZKA-TWEVDUBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC2C(C(C(C(O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose
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Reactant of Route 6
6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose

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